Ethyl 4-(allyloxy)-3,5-diiodobenzoate
Description
Properties
Molecular Formula |
C12H12I2O3 |
|---|---|
Molecular Weight |
458.03 g/mol |
IUPAC Name |
ethyl 3,5-diiodo-4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C12H12I2O3/c1-3-5-17-11-9(13)6-8(7-10(11)14)12(15)16-4-2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
TZGGWCXXUWOWPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)OCC=C)I |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Overview
The target compound’s molecular architecture demands sequential functionalization of the benzene ring. Key steps include:
- Iodination to introduce iodine at positions 3 and 5.
- Allylation to install the allyloxy group at position 4.
- Esterification to convert the carboxylic acid to an ethyl ester.
The order of these steps varies depending on the starting material and reactivity considerations.
Synthetic Routes and Methodologies
Route 1: Sequential Iodination and Allylation of Ethyl 4-Hydroxybenzoate
This approach begins with ethyl 4-hydroxybenzoate as the precursor.
Iodination
Iodination is achieved via electrophilic aromatic substitution. A mixture of iodine monochloride (ICl) and nitric acid in acetic acid at 60–80°C introduces iodine atoms at the 3- and 5-positions. The reaction typically requires 12–24 hours, yielding ethyl 3,5-diiodo-4-hydroxybenzoate.
Reaction Conditions :
- Catalyst : None (direct electrophilic substitution).
- Solvent : Acetic acid.
- Yield : ~70% (reported for analogous diiodination reactions).
Allylation
The hydroxyl group is converted to an allyl ether using allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone.
Reaction Conditions :
Mechanism : Nucleophilic substitution (SN2) at the hydroxyl oxygen, facilitated by the base.
Route 2: Direct Synthesis from 4-(Allyloxy)-3,5-Diiodobenzoic Acid
This method starts with 4-(allyloxy)-3,5-diiodobenzoic acid, which undergoes esterification.
Esterification via Fischer Reaction
The carboxylic acid is treated with excess ethanol and concentrated sulfuric acid under reflux.
Reaction Conditions :
Limitation : Requires careful control of water removal to shift equilibrium toward ester formation.
Solid-Catalyzed Esterification
A green alternative employs rare-earth oxides (e.g., Nd₂O₃) as catalysts, as demonstrated in analogous benzoate syntheses.
Reaction Conditions :
Route 3: One-Pot Tandem Iodination-Allylation-Esterification
A streamlined protocol combines iodination, allylation, and esterification in a single reaction vessel.
Procedure :
- Iodination : 4-Hydroxybenzoic acid is treated with I₂ and HIO₄ in H₂SO₄ at 0°C.
- Allylation : Allyl bromide and K₂CO₃ are added without isolating the diiodinated intermediate.
- Esterification : Ethanol and H₂SO₄ are introduced under reflux.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 70–75% | 85–90% | 60–65% |
| Complexity | Moderate | Low | High |
| Catalyst Cost | Low | Moderate | Low |
| Green Chemistry | Poor | Good | Moderate |
Route 2 offers the highest yield and scalability, while Route 3 prioritizes step economy. Solid catalysts (e.g., Nd₂O₃) enhance sustainability by enabling solvent recycling.
Challenges and Optimization Strategies
Iodination Selectivity
Over-iodination and regioisomer formation are common issues. Strategies include:
Scientific Research Applications
Ethyl 4-(allyloxy)-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(allyloxy)-3,5-diiodobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance its binding affinity to certain proteins, while the ester and allyloxy groups can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoate Esters
The most direct analogs of ethyl 4-(allyloxy)-3,5-diiodobenzoate are dihalogenated benzoate esters. A notable example is ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS: 592513-61-6, C₂₄H₁₉Br₂NO₅S), which replaces iodine with bromine and incorporates additional functional groups (e.g., thiophene and benzoylamino moieties) .
Table 1: Key Structural and Molecular Comparisons
| Property | This compound | Ethyl 5-[4-(Allyloxy)-3,5-Dibromobenzylidene]-... |
|---|---|---|
| Molecular Formula | C₁₂H₁₂I₂O₃ | C₂₄H₁₉Br₂NO₅S |
| Molecular Weight (g/mol) | 458.04 | 593.29 |
| Halogen Substituents | Iodine (3,5-positions) | Bromine (3,5-positions) |
| Functional Groups | Allyloxy, ester | Allyloxy, thiophene, benzoylamino, ester |
| Key Structural Features | Diiodo-benzoate ester | Dibromo-benzylidene-thiophene hybrid |
Key Observations :
- Halogen Effects : The iodine substituents in the target compound confer higher molecular weight and lipophilicity compared to bromine analogs. This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
- However, the dibromo analog’s benzylidene-thiophene structure introduces conjugation, which could influence electronic properties and stability .
Methoxy- and Hydroxy-Substituted Derivatives
Compounds like 4-hydroxy-3,5-dimethylbenzaldehyde and syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) share substitution patterns but lack iodine and ester functionalities. These derivatives are simpler in structure and exhibit lower molecular weights (e.g., syringaldehyde: C₉H₁₀O₄, MW: 182.17 g/mol). They are often used as precursors in anticancer drug synthesis due to their affordability and ease of modification .
Comparison Highlights :
- Bioactivity : Syringaldehyde and related aldehydes have demonstrated preliminary anticancer activity in NCI screenings at 10 mM concentrations, though this compound’s bioactivity remains unreported in available literature .
- Synthetic Utility : The iodine atoms in the target compound could make it a candidate for radiopharmaceuticals (e.g., iodine-125/131 labeling), whereas methoxy/hydroxy derivatives are more suited for traditional organic synthesis .
Triazole and Isoxazole Derivatives
Compounds such as 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and 4-hydroxy-3,5-diphenylisooxazole represent heterocyclic analogs. These lack the benzoate ester backbone but share halogenated aromatic features. For example, the triazole derivative (C₁₄H₉Cl₄N₃O₂, MW: 393.06 g/mol) exhibits a rigid heterocyclic core, which may enhance binding affinity in enzyme inhibition studies .
Key Differences :
- Stability : Heterocycles like triazoles and isoxazoles often exhibit higher thermal and oxidative stability compared to ester-containing compounds.
- Applications : Triazole derivatives are widely explored as antimicrobial agents, whereas this compound’s applications are less defined .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
